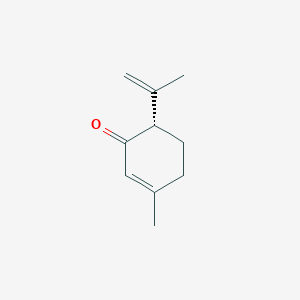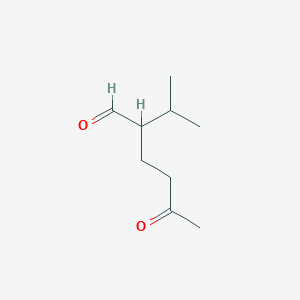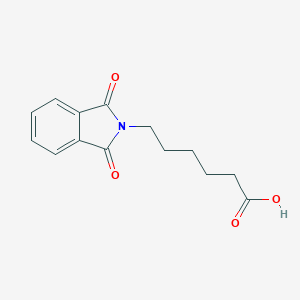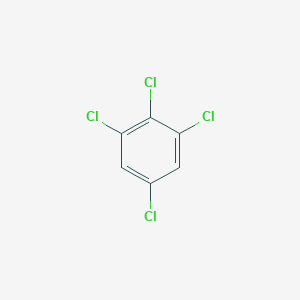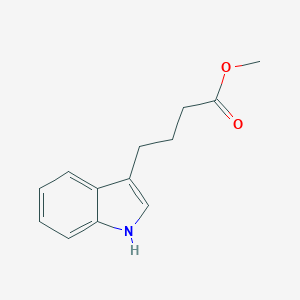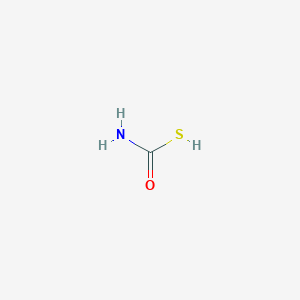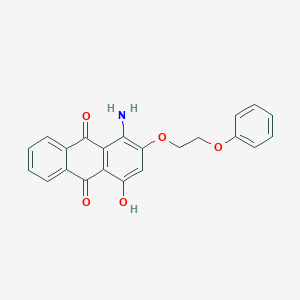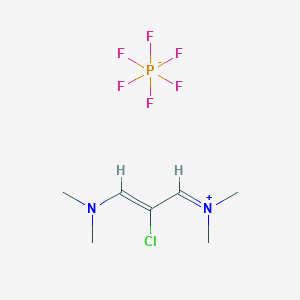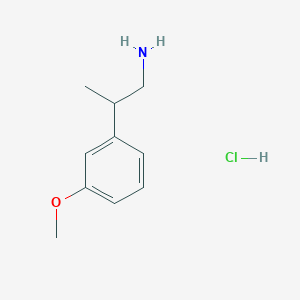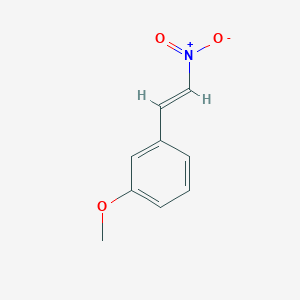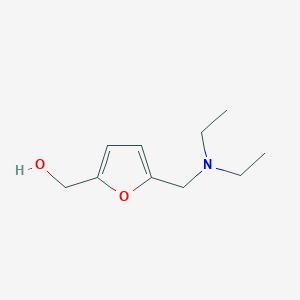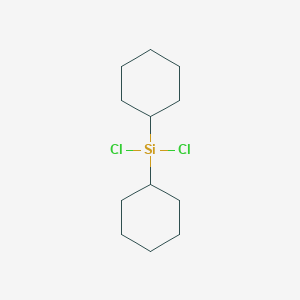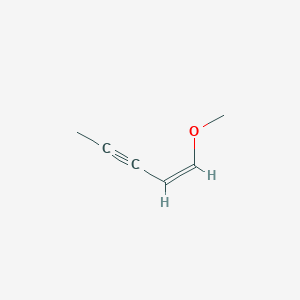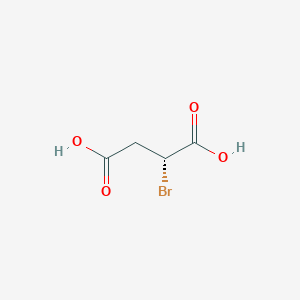
(R)-2-溴丁二酸
概览
描述
(R)-2-Bromosuccinic acid is a compound that has been studied in various contexts, particularly in the field of organic chemistry where its synthesis, molecular structure, and chemical reactions are of interest. The compound is a brominated derivative of succinic acid and exists in enantiomeric forms, with the (R)-enantiomer being one of the two optically active forms.
Synthesis Analysis
The synthesis of (R)-2-Bromosuccinic acid and its enantiomers has been explored through different methods. One approach involves the optical resolution of racemic bromosuccinic acid using preferential crystallization, which yielded (R)- and (S)-bromosuccinic acid with high optical purities . Another method includes the stereoselective synthesis of related compounds, where a brominating agent derived from N-bromosuccinimide is used for bromohydration reactions . Additionally, the synthesis of diastereomers of brominated quinic acid derivatives has been reported, which provides insight into the selective protection strategies that can be applied to bromosuccinic acid derivatives .
Molecular Structure Analysis
The molecular structure of (R)-2-Bromosuccinic acid has been determined through X-ray diffraction methods. The absolute configuration of the (S)-enantiomer was established, which indirectly provides information about the (R)-enantiomer . The racemic form of a related compound, 2,3-dibromosuccinic acid, has been characterized to have a gauche arrangement of carboxyl groups and bromo ligands, which may suggest similar structural features for (R)-2-Bromosuccinic acid .
Chemical Reactions Analysis
The chemical reactivity of compounds related to (R)-2-Bromosuccinic acid has been studied, particularly focusing on the kinetics of radical-initiated chain bromination reactions. For instance, the reaction of 2-methyl-2-propanol with N-bromosuccinimide in water has been investigated to understand the reactivity of the succinimidyl radical, which is relevant to the chemistry of bromosuccinic acid derivatives .
Physical and Chemical Properties Analysis
The physical properties of (R)-2-Bromosuccinic acid can be inferred from studies on its racemic mixture. The racemic bromosuccinic acid has been shown to exist as a conglomerate at room temperature and forms a racemic compound at its melting point . The solubility, infrared spectrum, and phase diagrams of the racemic mixture provide additional information about the physical properties of the individual enantiomers, including the (R)-enantiomer.
科研应用
结晶和光学分辨
- (R)-2-溴丁二酸(BSA)已被研究其外消旋结构和光学分辨。Shiraiwa等人(1998年)发现(RS)-BSA在室温下存在为集合体,并可进行光学分辨以产生高光学纯度的(R)-BSA。这个过程在制备对映异构体纯度高的物质方面具有重要意义,这些物质在包括制药和农药在内的各个领域中至关重要(Shiraiwa et al., 1998)。
合成中间体
- 该化合物作为合成各种化合物的中间体。例如,He(2002年)展示了将天冬氨酸转化为溴丁二酸,用于制备(2-苄氧基乙基)环氧乙烷。这展示了它在生成产物时具有良好产率和对映纯度的实用性(He, 2002)。
合成新化合物
- Rodrigues等人(2012年)探索了与(R)-2-溴丁二酸相关的乙酸溴丁酯在合成新的帕拉酸类似物中的应用。该研究突出了(R)-2-溴丁二酸衍生物在创造新的化学实体中的作用(Rodrigues et al., 2012)。
分子结构研究
- 如Bolte和Degen(2000年)所示,对其分子结构的研究提供了有关其物理和化学性质的见解。了解这类化合物的结构对它们在合成和其他化学过程中的应用至关重要(Bolte & Degen, 2000)。
石墨烯的官能化
- Lai等人(2018年)报道了N-溴丁二酰亚胺的使用,这是(R)-2-溴丁二酸的衍生物,在石墨烯的官能化中的应用。这种方法显示了(R)-2-溴丁二酸衍生物在材料科学中的潜力,特别是在增强纳米材料性能方面(Lai et al., 2018)。
未来方向
性质
IUPAC Name |
(2R)-2-bromobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGVQWAEANRTK-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309283 | |
| Record name | (2R)-2-Bromobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Bromosuccinic acid | |
CAS RN |
3972-41-6 | |
| Record name | (2R)-2-Bromobutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromosuccinic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Bromobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOSUCCINIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869RC7I48R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

